REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][C:9]([Br:16])=[CH:10][CH:11]=3)[CH2:6][CH2:5][C:4]=2[CH:3]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1C=CC=CC=1>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][C:9]([Br:16])=[CH:10][CH:11]=3)[CH:6]=[CH:5][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
32.7 g
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Type
|
reactant
|
Smiles
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BrC1=CC=2CCC3=CC(=CC=C3C2C=C1)Br
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Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
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ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the solution was refluxed
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Type
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TEMPERATURE
|
Details
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with heating under an ambient atmosphere of argon gas for 64 hours
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Duration
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64 h
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Type
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CONCENTRATION
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Details
|
Concentrating the filtrate
|
Type
|
CUSTOM
|
Details
|
by means of an evaporator
|
Type
|
WASH
|
Details
|
the residue was washed with a use of methanol
|
Type
|
CUSTOM
|
Details
|
the refined product was re-crystallized with a use of toluene and as a result
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C=CC3=CC(=CC=C3C2C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |